molecular formula C13H12Cl2N4O3S B6055337 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B6055337
M. Wt: 375.2 g/mol
InChI Key: HDBWTDOZNGZZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, also known as DMSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMSA is a derivative of the widely used drug sulfa drugs, which have been used for decades to treat bacterial infections. However, DMSA has been found to have unique properties that make it a promising candidate for a variety of research applications.

Mechanism of Action

2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide acts by inhibiting the activity of dihydropteroate synthase, an enzyme that is involved in the biosynthesis of folic acid. By inhibiting this enzyme, 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide prevents the production of folic acid, which is essential for the growth and survival of many bacteria.
Biochemical and Physiological Effects:
2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial properties, 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is its specificity for dihydropteroate synthase, which makes it a useful tool for studying the role of sulfonamides in biological systems. However, 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has some limitations as well. For example, it can be toxic to some cell types at high concentrations, and its effects can be influenced by the presence of other compounds in the experimental system.

Future Directions

There are many potential future directions for research on 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One promising area of research is the development of new derivatives of 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide that have improved properties for use in scientific research. Another area of research is the development of new applications for 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, such as its use in the treatment of liver and kidney diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide and its potential applications in scientific research.

Synthesis Methods

2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzenesulfonamide with 2,2-dichloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-methyl-2-pyrimidinamine to yield the final product.

Scientific Research Applications

2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is as a tool for studying the role of sulfonamides in biological systems. 2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of folic acid, which is essential for the growth and survival of many bacteria.

properties

IUPAC Name

2,2-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3S/c1-8-6-7-16-13(17-8)19-23(21,22)10-4-2-9(3-5-10)18-12(20)11(14)15/h2-7,11H,1H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBWTDOZNGZZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

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